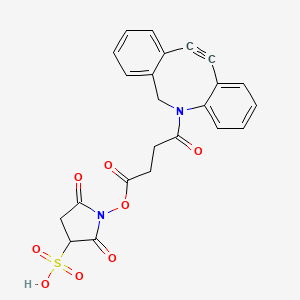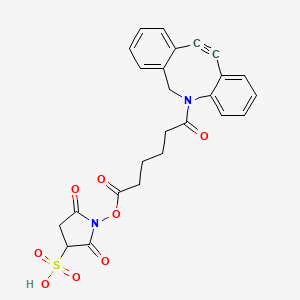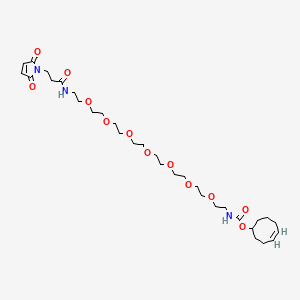
TCO4-PEG7-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO4-PEG7-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its ability to form stable thioether bonds with thiol-containing biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO4-PEG7-Maleimide typically involves the conjugation of a TCO moiety to a PEG linker, followed by the attachment of a maleimide group. The maleimide group specifically reacts with thiols at pH 6.5 to 7.5 to form stable thioether bonds . One-pot thiol-amine bioconjugation methods can also be employed to achieve simultaneous stabilization and dual functionalization .
Industrial Production Methods
Industrial production of this compound involves high-purity PEG linkers and advanced conjugation techniques to ensure consistent quality and high yield. Companies like AxisPharm specialize in the production of high-purity PEG linkers, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
TCO4-PEG7-Maleimide undergoes several types of reactions, including:
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Inverse Electron Demand Diels-Alder Reactions: The TCO moiety can react with tetrazine groups in a highly specific manner.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine-containing peptides and thiol-containing antibodies.
Reaction Conditions: Optimal pH for thiol-maleimide reactions is between 6.5 and 7.5.
Major Products
The major products formed from these reactions are stable thioether-linked conjugates, which are highly valuable in bioconjugation and molecular imaging applications .
Applications De Recherche Scientifique
TCO4-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates precise labeling and tagging of biomolecules for various biological studies.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Enhances the development of innovative materials with advanced cross-linking techniques.
Mécanisme D'action
The mechanism of action of TCO4-PEG7-Maleimide involves the specific reaction of the maleimide group with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation applications . The TCO moiety also enables rapid and specific click reactions with tetrazine groups, facilitating the formation of stable conjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- TCO-PEG1-amido maleimide
- TCO-PEG2-amido maleimide
- TCO-PEG3-amido maleimide
- TCO-PEG4-amido maleimide
- TCO-PEG5-amido maleimide
- TCO-PEG6-amido maleimide
Uniqueness
TCO4-PEG7-Maleimide stands out due to its longer PEG linker, which provides increased water solubility, reduced immunogenicity, and improved pharmacokinetic and pharmacodynamic properties . This makes it particularly suitable for applications requiring high stability and biocompatibility.
Propriétés
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPTWZQISMQUAU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
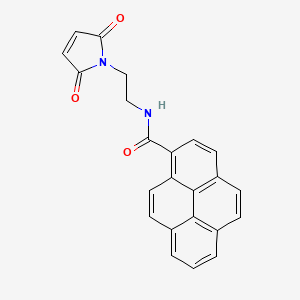
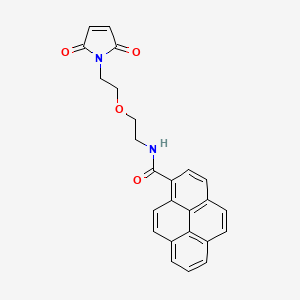
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
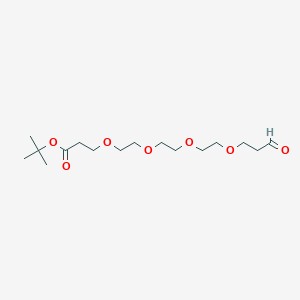
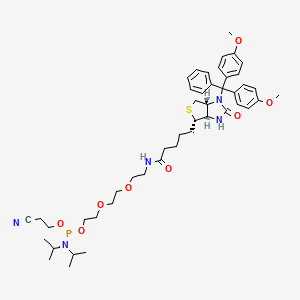
![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)
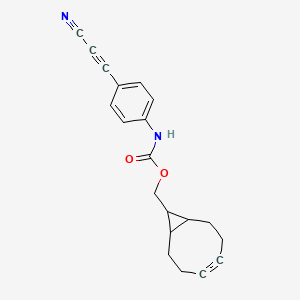
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
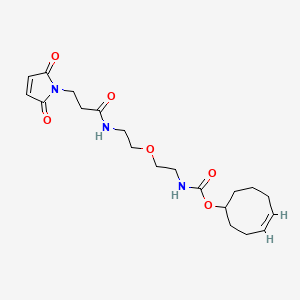
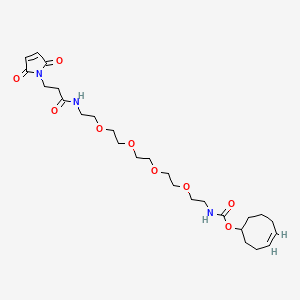
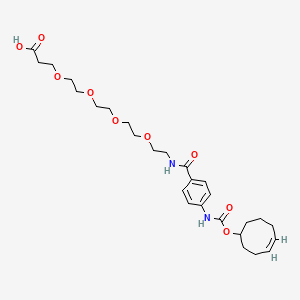
![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)
